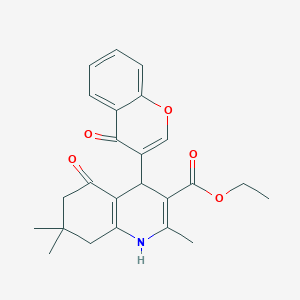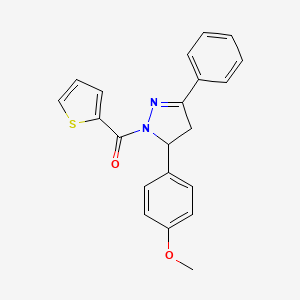![molecular formula C23H18N2O2 B5153303 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone, also known as MPAI, is a compound that has been widely studied for its potential applications in scientific research. MPAI belongs to the class of isoxazolone compounds, which are characterized by a five-membered ring containing an oxygen and a nitrogen atom.
Aplicaciones Científicas De Investigación
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have pharmacological properties, such as anticonvulsant, analgesic, and anti-inflammatory effects. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has also been investigated for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. It also modulates the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has anticonvulsant effects, as it has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a low risk of causing adverse effects at therapeutic doses. However, 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone is not very soluble in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are many potential future directions for research on 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone. One area of interest is the development of more potent and selective analogs of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone that could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the use of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone in combination with other drugs or therapies could be explored, as this may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone involves the condensation of 4-aminoacetophenone and 4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the isoxazolone ring. The final product is obtained by recrystallization from ethanol.
Propiedades
IUPAC Name |
(4Z)-4-[[4-(N-methylanilino)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-25(19-10-6-3-7-11-19)20-14-12-17(13-15-20)16-21-22(24-27-23(21)26)18-8-4-2-5-9-18/h2-16H,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRUDHQKAAOJJA-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)


![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)